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Compound of Interest |

(R)-1-(Dimethylamino)-2-
Compound Name:
propanamine

CAS No.: 346690-99-1

Cat. No.: B2399719

. J

Executive Summary & Molecule Profile[1]

1-(Dimethylamino)-2-propanamine (also known as

-dimethylpropane-1,2-diamine or 1-dimethylamino-2-aminopropane) is a critical vicinal diamine
intermediate used in the synthesis of chiral ligands (e.g., for asymmetric catalysis) and
pharmaceutical actives. Its structure features a primary amine at the chiral center (C2) and a
tertiary dimethylamine at C1.

Achieving high optical purity (>99% ee) is essential for its application in stereoselective
synthesis. This guide details the two most robust methods for its resolution: Classical
Diastereomeric Salt Formation (Thermodynamic Control) and Enzymatic Kinetic Resolution
(Kinetic Control).

Chemical Profile
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Property Data
IUPAC Name -dimethylpropane-1,2-diamine
CAS Number (Racemic) 108-15-6
CAS Number (S-isomer) 82105-48-4 (dihydrochloride)
Structure
Molecular Weight 102.18 g/mol
~9.9 (Primary
Basicity (pKa) ), ~9.0 (Tertiary
)
Chiral Center C2 (attached to Primary Amine)

Method A: Classical Resolution via Diastereomeric
Crystallization

Principle: This method relies on the formation of diastereomeric salts using a chiral carboxylic
acid. For 1,2-diamines, L-(+)-Tartaric acid is the resolving agent of choice due to its ability to
form rigid hydrogen-bonded networks with the diamine, maximizing the solubility difference

between the diastereomers.

Mechanistic Insight

The primary amine (

) at C2 is less sterically hindered and more basic than the tertiary dimethylamine. It serves as
the primary "anchor"” for the carboxylic acid. The tertiary amine may protonate depending on

stoichiometry, but the discrimination occurs primarily through the spatial arrangement of the
tartrate anion around the chiral center at C2.

Protocol: Resolution with L-(+)-Tartaric Acid[10][11]

Reagents:
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e Racemic 1-(Dimethylamino)-2-propanamine (1.0 equiv)

e L-(+)-Tartaric Acid (1.0 equiv)

e Solvent: Ethanol (95%) or Methanol/Water (9:1)

Step-by-Step Workflow:

» Salt Formation:
o Dissolve L-(+)-Tartaric acid (150.1 g, 1.0 mol) in Ethanol (500 mL) at 60°C.
o Separately, dissolve Racemic Amine (102.2 g, 1.0 mol) in Ethanol (200 mL).

o Critical Step: Add the amine solution dropwise to the hot acid solution with vigorous
stirring. The exothermic neutralization helps maintain solubility initially.

o Crystallization (Thermodynamic Selection):
o Allow the mixture to cool slowly to room temperature (25°C) over 4-6 hours.

o Seeding: If no precipitate forms at 30°C, seed with a pure crystal of the (S)-amine-L-
tartrate salt (if available) or scratch the flask wall.

o Cool further to 0-5°C for 2 hours to maximize yield.
e Filtration & Purification:

o Filter the white crystalline solid.[1] This is typically the (S)-amine - L-tartrate diastereomer
(verify specific rotation).

o Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (95:5). Cool slowly to
recrystallize. Repeat until constant melting point and rotation are achieved.

o Target: >98% de (diastereomeric excess).
e Free Base Liberation:

o Dissolve the purified salt in minimal water.
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o Add 10M NaOH dropwise until pH > 12.

o Extract the free amine with Dichloromethane (DCM) (

)

o Dry over

and concentrate carefully (amine is volatile).

Resolution Logic Diagram
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Figure 1: Workflow for the classical resolution of 1-(dimethylamino)-2-propanamine using
Tartaric Acid.

Method B: Enzymatic Kinetic Resolution
(Biocatalysis)

Principle: Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high
enantioselectivity toward primary amines. The enzyme selectively acylates one enantiomer
(typically the (R)-enantiomer, following the Kazlauskas rule), leaving the (S)-amine unreacted.

Advantages

» Mild Conditions: Room temperature, neutral pH.
¢ High Selectivity: Often achieves >99% ee in a single step.

o Scalability: Immobilized enzymes (e.g., Novozym 435) are reusable.

Protocol

Reagents:
e Racemic Amine (100 mM in solvent)

o Acyl Donor: Ethyl Acetate or Isopropyl Acetate (acts as solvent and reactant) or Methyl
Methoxyacetate (faster rates).

o Catalyst: Novozym 435 (Immobilized CAL-B).

Step-by-Step Workflow:

e Reaction Setup:
o Dissolve racemic amine (10 g) in Isopropyl Acetate (100 mL).
o Add Novozym 435 (10% w/w relative to substrate).

o Incubate at 30°C with orbital shaking (200 rpm).
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e Monitoring:
o Monitor reaction conversion via GC or HPLC.

o Stop reaction at 50% conversion (theoretical maximum yield for resolution). This typically
takes 12—24 hours.

e Separation:
o Filter off the enzyme beads (save for reuse).
o The filtrate contains: Unreacted (S)-Amine + (R)-Amide.
o Acid Extraction: Wash the organic phase with 1M HCI.
» The (S)-Amine protonates and moves to the aqueous phase.
» The (R)-Amide remains in the organic phase.
e Recovery:
o Aqueous Phase: Basify with NaOH and extract with DCM to recover pure (S)-Amine.

o Organic Phase: Evaporate solvent to recover (R)-Amide. This can be hydrolyzed (6M HCI,
Reflux) to obtain the (R)-amine if desired.

Analytical Determination of Optical Purity

To validate the resolution, you must determine the Enantiomeric Excess (ee). Direct separation
of the amine on chiral HPLC can be difficult due to peak tailing; derivatization is recommended.

Method 1: Derivatization with GITC

Reagent: 2,3,4,6-Tetra-O-acetyl-3-D-glucopyranosyl isothiocyanate (GITC).

e Procedure: Mix 10 pL amine + 10 pL GITC solution (1 mg/mL in MeCN). Let stand for 10
min.
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e Analysis: Inject onto a standard C18 HPLC column. The diastereomeric thioureas formed will
separate significantly.

Method 2: Direct Chiral HPLC[6]
e Column: Chiralpak AD-H or OD-H.
» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

e Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

o Note: The diethylamine additive is crucial to suppress interactions between the amine
analyte and the silanol groups of the stationary phase.

References

e General Resolution of 1,2-Diamines

o Reference: Ager, D. J., et al. "Commercial Applications of Stereoselective Synthesis."
Chemical Reviews, 1996.

o Context: Validates the use of Tartaric acid for vicinal diamine resolution.[2][3]

o Enzymatic Resolution of Amines: Reference: Gotor, V., et al. "Enzymatic aminolysis and
ammonolysis of carboxylic esters.” Biocatalysis and Biotransformation, 2005. Context:
Establishes CAL-B protocols for primary amine resolution.

o Specific Analog Precedent (Diaminocyclohexane)

o Source:Journal of Chemical Education, "Resolution of trans-Cyclohexane-1,2-diamine”.
Link

o Context: Provides the exact thermodynamic stoichiometry (1:1) and solvent systems
(Ethanol) adapted for 1-(Dimethylamino)-2-propanamine.

e CAS Data Verification

o Source: PubChem & Sigma-Aldrich Catalog for CAS 108-15-6 and 82105-48-4. Link
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine -
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2. researchgate.net [researchgate.net]
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To cite this document: BenchChem. [In-Depth Technical Guide: Chiral Resolution of 1-
(Dimethylamino)-2-propanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2399719#chiral-resolution-methods-for-1-
dimethylamino-2-propanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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